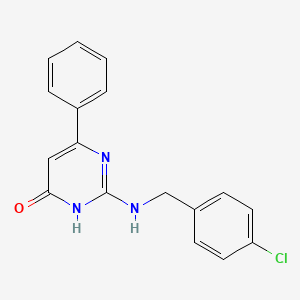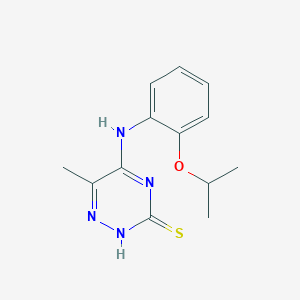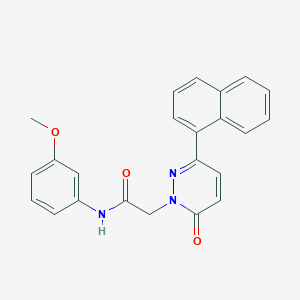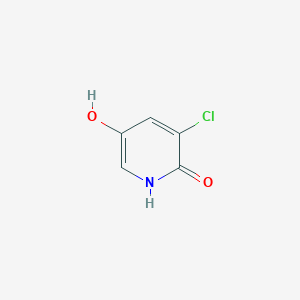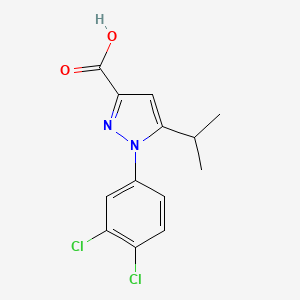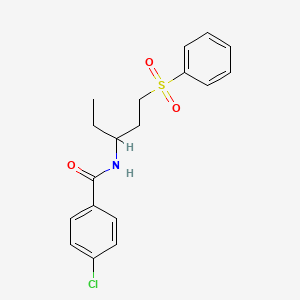
4-chloro-N-(1-(phenylsulfonyl)pentan-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(1-(phenylsulfonyl)pentan-3-yl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a chloro group and a phenylsulfonyl-pentan-3-yl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-(phenylsulfonyl)pentan-3-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 4-chlorobenzoyl chloride with an amine derivative to form the benzamide. The phenylsulfonyl-pentan-3-yl side chain can be introduced through a series of reactions, including sulfonylation and alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-chloro-N-(1-(phenylsulfonyl)pentan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
4-chloro-N-(1-(phenylsulfonyl)pentan-3-yl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular pathways.
Medicine: Research may explore its potential as a therapeutic agent or its interactions with biological targets.
Industry: It can be used in the development of new materials or as a reagent in industrial processes.
作用機序
The mechanism of action of 4-chloro-N-(1-(phenylsulfonyl)pentan-3-yl)benzamide involves its interaction with specific molecular targets. The phenylsulfonyl group may interact with enzymes or receptors, modulating their activity. The chloro group can also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
- 4-chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide
- 4-chloro-N-[1-pentyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide
Uniqueness
4-chloro-N-(1-(phenylsulfonyl)pentan-3-yl)benzamide is unique due to its specific substitution pattern and the presence of both chloro and phenylsulfonyl groups
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C18H20ClNO3S |
|---|---|
分子量 |
365.9 g/mol |
IUPAC名 |
N-[1-(benzenesulfonyl)pentan-3-yl]-4-chlorobenzamide |
InChI |
InChI=1S/C18H20ClNO3S/c1-2-16(20-18(21)14-8-10-15(19)11-9-14)12-13-24(22,23)17-6-4-3-5-7-17/h3-11,16H,2,12-13H2,1H3,(H,20,21) |
InChIキー |
NMVUTSAZWCLVRG-UHFFFAOYSA-N |
正規SMILES |
CCC(CCS(=O)(=O)C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


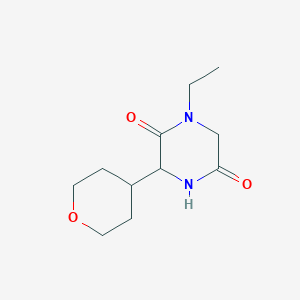
![N-(furan-2-ylmethyl)-N'-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]ethanediamide](/img/structure/B14868758.png)
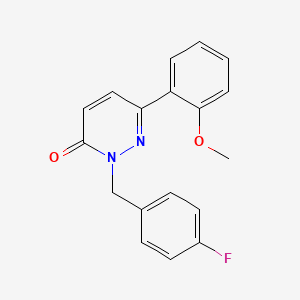
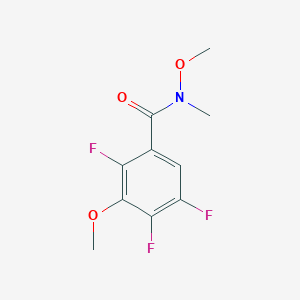
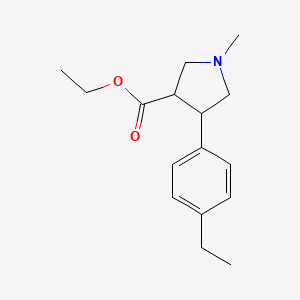
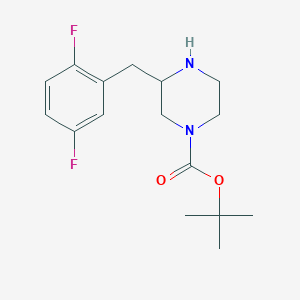
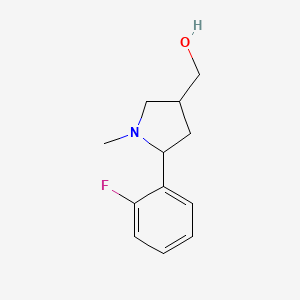
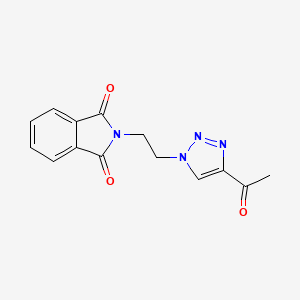
![2-Thiaspiro[3.5]nonan-7-ol](/img/structure/B14868812.png)
